molecular formula C20H19NO4S B15305791 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid

Cat. No.: B15305791
M. Wt: 369.4 g/mol
InChI Key: QFUMSIKZNNXTFW-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be derived from azetidine-3-carboxylic acid.

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved using Fmoc chloride in the presence of a base such as triethylamine.

    Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, often using methylthiol or a related reagent.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in a solvent like dimethylformamide (DMF).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like DMF, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of peptide-based drugs, where the Fmoc group serves as a protecting group for amines.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding due to its ability to mimic certain amino acid structures.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and azetidine derivatives:

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid: Features a 2-oxopropyl group instead of a methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of the Fmoc protecting group, the azetidine ring, and the methylsulfanyl group, which together confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylsulfanylazetidine-3-carboxylic acid

InChI

InChI=1S/C20H19NO4S/c1-26-20(18(22)23)11-21(12-20)19(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)

InChI Key

QFUMSIKZNNXTFW-UHFFFAOYSA-N

Canonical SMILES

CSC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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